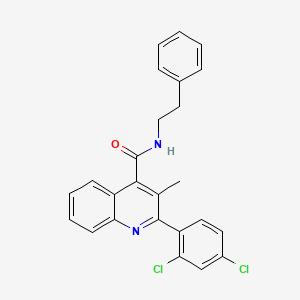![molecular formula C22H29NO2 B5216173 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine, also known as BMDP, is a research chemical that belongs to the class of piperidine compounds. It is a synthetic stimulant drug that is structurally similar to other cathinone compounds such as methylone and mephedrone. BMDP has gained popularity among the scientific research community due to its potential therapeutic applications and its unique mechanism of action.
Wirkmechanismus
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which results in an increase in their availability in the synapse. This leads to an increase in their activity and a subsequent increase in mood, focus, and energy.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which can lead to cardiovascular problems in high doses. It has also been shown to increase body temperature, which can lead to dehydration and heat stroke. 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has also been shown to have a potential for addiction and abuse, which makes it a potentially dangerous substance.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has several advantages for lab experiments. It is a highly potent and selective compound, which makes it a useful tool for studying the mechanisms of neurotransmitter reuptake. It is also relatively easy to synthesize, which makes it accessible to researchers. However, 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has several limitations as well. It is a relatively new compound, which means that there is still much to learn about its properties and effects. Additionally, it has a potential for toxicity and abuse, which makes it a potentially dangerous compound to work with.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine. One potential avenue of research is to study its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another potential avenue of research is to investigate its potential for abuse and addiction, and to develop strategies for minimizing these risks. Additionally, further research is needed to fully understand the mechanisms of action of 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine and its effects on the brain and body.
Synthesemethoden
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine can be synthesized through a multi-step process that involves the reaction of a piperidine intermediate with a benzyl ether and a methoxy group. The final product is a white crystalline powder that is typically sold in its hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has also been shown to have a stimulant effect on the central nervous system, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-17-11-18(2)14-23(13-17)15-20-9-10-21(22(12-20)24-3)25-16-19-7-5-4-6-8-19/h4-10,12,17-18H,11,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPERKCREGVUCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-3,5-dimethylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)
![4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5216108.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5216115.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide](/img/structure/B5216156.png)



![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)
![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)bis(2-chlorobenzamide)](/img/structure/B5216185.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)
